Ethyl cyclohexyl-3-thienylacetate
Description
Ethyl cyclohexyl-3-thienylacetate (C₁₄H₂₀O₂S) is an ester derivative characterized by a unique hybrid structure combining a cyclohexyl group and a 3-thienyl moiety esterified with ethyl acetate. Its molecular weight is 252.37 g/mol, and it exhibits distinct spectral properties, including:
- ¹H NMR: δ 1.25 (triplet, 3H, CH₃), δ 4.15 (quartet, 2H, OCH₂), δ 1.50–2.10 (multiplet, 10H, cyclohexyl), and δ 7.00–7.40 (multiplet, 3H, thienyl) .

- MS (EI): A molecular ion peak at m/z 252 and fragment ions at m/z 207 (loss of C₂H₅O) and m/z 139 (thienyl-cyclohexyl fragment) .
Its structural complexity, combining aromatic (thienyl) and alicyclic (cyclohexyl) groups, distinguishes it from simpler esters.
Properties
IUPAC Name |
ethyl 2-cyclohexyl-2-thiophen-3-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2S/c1-2-16-14(15)13(12-8-9-17-10-12)11-6-4-3-5-7-11/h8-11,13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSGRCMLHWDBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965859 | |
| Record name | Ethyl cyclohexyl(thiophen-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51536-25-5 | |
| Record name | Ethyl α-cyclohexyl-3-thiopheneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51536-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclohexyl-3-thienylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051536255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cyclohexyl(thiophen-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclohexyl-3-thienylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cyclohexyl-3-thienylacetate typically involves the esterification reaction between cyclohexyl-3-thienylacetic acid and ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Cyclohexyl-3-thienylacetic acid+EthanolH2SO4Ethyl cyclohexyl-3-thienylacetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl cyclohexyl-3-thienylacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be cleaved to form cyclohexyl-3-thienylacetic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Hydrolysis: Cyclohexyl-3-thienylacetic acid and ethanol.
Reduction: Cyclohexyl-3-thienylmethanol.
Oxidation: Cyclohexyl-3-thienylacetic acid derivatives.
Scientific Research Applications
Ethyl cyclohexyl-3-thienylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
Ethyl cyclohexyl-3-thienylacetate can be compared with other similar esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclohexyl and thienyl groups, which impart distinct chemical and biological properties.
Comparison with Similar Compounds
Key Observations:
Molecular Complexity : this compound has a significantly higher molecular weight (252.37 g/mol) compared to simpler esters like ethyl acetate (88.11 g/mol) or ethyl benzoate (150.17 g/mol), due to its hybrid substituents .
Substituent Effects: The 3-thienyl group introduces aromaticity and electron-rich regions, differing from the 2-thienyl orientation in ethyl thiophene-2-carboxylate, which alters resonance stability and reactivity .
Spectral Signatures :
- The thienyl protons in this compound appear as a multiplet (δ 7.00–7.40), contrasting with the singlet (δ 7.85) in ethyl thiophene-2-carboxylate, reflecting differences in substituent position and symmetry .
Functional and Application Differences
- Ethyl acetate : Widely used as a solvent; lacks bioactive substituents.
- Ethyl benzoate : Employed in flavoring agents; benzoyl group offers UV stability.
- Ethyl thiophene-2-carboxylate : Utilized in heterocyclic synthesis; 2-thienyl group participates in electrophilic substitution.
- This compound : Its hybrid structure suggests niche applications in catalysis or natural product synthesis, though further studies are needed to confirm bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

